molecular formula C22H24N4O3S B2963147 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 850937-16-5

2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2963147
CAS No.: 850937-16-5
M. Wt: 424.52
InChI Key: GCTZNDNJVOZPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a hybrid scaffold combining a 1,3,4-oxadiazole core, a sulfanyl linker, and a 4-phenylpiperazine moiety. Key structural attributes include:

  • Sulfanyl bridge: Connects the oxadiazole to a ketone-functionalized ethanone group.
  • Piperazine moiety: The 4-phenyl substitution on the piperazine ring may enhance lipophilicity and influence receptor binding .

Properties

IUPAC Name

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-2-28-19-10-8-17(9-11-19)21-23-24-22(29-21)30-16-20(27)26-14-12-25(13-15-26)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTZNDNJVOZPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Thioether Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.

    Piperazine Derivative Addition: Finally, the piperazine moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring may play a role in binding to these targets, while the piperazine moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole-piperazine hybrids are highly dependent on substituents. Below is a comparative analysis:

Table 1: Substituent-Driven Comparisons
Compound Name Oxadiazole Substituent Piperazine/Amine Substituent Key Biological Activity/Properties References
Target Compound 4-Ethoxyphenyl 4-Phenylpiperazine Inferred: Potential cytotoxicity, enzyme modulation -
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone Phenyl 4-Phenylpiperazine Commercially available; structural benchmark
2-((5-(2-(4-Ethoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethan-1-one (5g) 2-(4-Ethoxyphenyl)benzimidazole 4-Benzylpiperazine Aromatase inhibition (IC₅₀ = 0.87 µM)
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one (4a) Phenyl Benzimidazole Anti-inflammatory (63.35% inhibition at 50 mg/kg)
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-pyrrolidin-1-ylethan-1-one Pyridin-4-yl Pyrrolidine Inferred: Improved solubility
2-((5-(3-(Pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-substituted-phenyl)ethan-1-one (4g) Pyrimidin-2-ylthio 4-Substituted phenyl Cytotoxic (IC₅₀ not calculable for A549 cells)

Key Findings from Comparative Studies

Electron-Donating Groups (EDGs) :

  • The 4-ethoxyphenyl group on the target compound may enhance solubility and metabolic stability compared to unsubstituted phenyl analogues (e.g., ). EDGs like methoxy or ethoxy are associated with improved bioavailability in oxadiazole derivatives .
  • In contrast, electron-withdrawing groups (EWGs) such as halides (e.g., 4-chlorophenyl in ) often increase cytotoxicity but reduce solubility .

Piperazine Modifications: 4-Phenylpiperazine (target compound) vs. Pyrrolidine substitution () eliminates the piperazine ring’s basicity, altering pharmacokinetics .

Biological Activity Trends :

  • Anticancer Activity : Compounds with 4-methoxyphenyl or pyrimidinylthio substituents () show higher cytotoxicity than phenyl analogues. The target’s ethoxy group may follow this trend, though specific data is lacking .
  • Anti-Inflammatory Activity : Benzimidazole-linked oxadiazoles () exhibit moderate activity, suggesting the target’s piperazine moiety could shift the mechanism toward CNS or enzyme modulation .

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution of α-halogenated ketones with triazole/thiol intermediates, as described in and .
  • Microwave-assisted synthesis () could optimize yields for scale-up .

Biological Activity

The compound 2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential pharmacological applications based on current research findings.

Chemical Structure and Properties

The chemical formula for the compound is C21H21N3O3SC_{21}H_{21}N_{3}O_{3}S with a molecular weight of approximately 395.47 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological effects.

PropertyValue
Molecular FormulaC21H21N3O3S
Molecular Weight395.47 g/mol
IUPAC Name2-{[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
SMILESCCOc1ccc(cc1)c4nnc(SCC(=O)N3CCc2ccccc2C3)o4

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study reported that various oxadiazole compounds demonstrated potent activity against multiple bacterial strains. For instance, compounds similar to the one showed inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential for development as antibacterial agents .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been explored. A study employing the DPPH radical scavenging method found that certain derivatives exhibited moderate antioxidant activity, suggesting that the compound may contribute to oxidative stress mitigation .

Nematocidal Activity

In addition to antibacterial properties, some oxadiazole derivatives have been evaluated for their nematocidal activity. For example, a related compound was found to have an LC50 value significantly lower than that of conventional nematicides like avermectin, indicating strong efficacy against nematodes such as Bursaphelenchus xylophilus . This suggests that the compound could be further investigated for agricultural applications.

The biological activities of oxadiazole derivatives are often linked to their interaction with specific biological targets. For instance, studies have shown that certain compounds affect acetylcholine receptors in nematodes, leading to paralysis and death . This mechanism can be crucial in designing new nematicides based on the structural framework of oxadiazoles.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of oxadiazole derivatives:

  • Antimicrobial Evaluation : A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antibacterial activity against various strains. The results indicated promising activity with some compounds achieving IC50 values in the low micromolar range .
  • Antioxidant Studies : In vitro assays demonstrated that certain oxadiazole derivatives could scavenge free radicals effectively, suggesting their potential as therapeutic agents for oxidative stress-related conditions .
  • Nematocidal Properties : Research highlighted the effectiveness of specific oxadiazole compounds against plant-parasitic nematodes, with substantial mortality rates observed at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.